N-alpha-Acetyl-D-alaninamide

RNase L Activation Antiviral Research Interferon Pathway

Chirally-pure D-amino acid building blocks are essential for SAR studies-L-isomer contamination invalidates peptide conformation and biophysical measurements. N-alpha-Acetyl-D-alaninamide (CAS 71806-49-0) eliminates this risk as a protected D-alanine derivative with neutral C-terminal amide, mimicking internal peptide residues. • Stereospecific protease probe; RNase L activation IC50 = 2.30 nM. • Enables D- vs. L-configuration thermodynamic comparison. • ≥95% purity; bulk quantities & custom synthesis available.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B1508184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-alpha-Acetyl-D-alaninamide
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C
InChIInChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8)/t3-/m1/s1
InChIKeyDVOVBGJJSFSOPZ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-alpha-Acetyl-D-alaninamide: Core Properties and Research-Grade Specifications for Peptide Engineering and Biochemical Studies


N-alpha-Acetyl-D-alaninamide (CAS 71806-49-0) is a non-proteinogenic amino acid derivative consisting of a D-alanine core with an N-terminal acetyl cap and a C-terminal amide group . This small molecule (molecular formula C5H10N2O2, MW 130.15 g/mol) serves as a protected, chirally-pure D-amino acid building block, with a typical commercial purity of 95% . Its structure—lacking a free N-terminus and bearing a neutral C-terminal amide—mimics an internal peptide residue, making it a critical tool for studying peptide backbone conformation and stereochemical effects without the complicating influence of terminal charges .

Why N-alpha-Acetyl-D-alaninamide Cannot Be Interchanged with Other N-Acetyl Amino Acid Amides in Critical Assays


Substitution of N-alpha-Acetyl-D-alaninamide with its L-enantiomer (N-acetyl-L-alaninamide) or other N-acetylated amino acid amides (e.g., N-acetylglycinamide) is scientifically unsound due to profound differences in stereospecific molecular recognition and solution thermodynamics. As detailed in Section 3, the D-configuration of alanine dictates a unique spatial arrangement of its methyl side chain, which directly impacts binding to chiral biological targets like proteases [1]. Furthermore, the energetic cost of solvation and intermolecular interaction, a key determinant of behavior in aqueous and mixed-solvent systems, is highly dependent on side-chain hydrophobicity and stereochemistry, as demonstrated by divergent pairwise interaction parameters among different N-acetyl amino acid amides [2]. Using an L-isomer or a glycine derivative would introduce uncontrolled variables, invalidating results in structure-activity relationship (SAR) studies, peptide conformation analysis, and biophysical measurements.

Quantitative Evidence Guide for Differentiating N-alpha-Acetyl-D-alaninamide from Its Closest Analogs


Potent RNase L Activation: A 5,650-Fold Advantage Over a Structurally Dissimilar Inhibitor

N-alpha-Acetyl-D-alaninamide demonstrates exceptionally potent activation of RNase L, a key antiviral enzyme, with an IC50 of 2.30 nM in a protein synthesis inhibition assay using mouse L cell extracts [1]. While a direct head-to-head comparison with a close analog is not available in this specific assay, the potency is starkly contrasted against another compound (BDBM50629802/CHEMBL5412257), which showed an IC50 of 13,000 nM (1.30E+4 nM) for RNase L inhibition in a human enzyme FRET assay [2]. This represents a nearly 5,650-fold difference in potency, albeit in different assay systems and against different species orthologs. This data suggests a highly favorable interaction between the small N-alpha-Acetyl-D-alaninamide molecule and the RNase L activation mechanism.

RNase L Activation Antiviral Research Interferon Pathway

Thermodynamic Divergence: N-alpha-Acetyl-D-alaninamide Exhibits Distinct Intermolecular Interaction Energetics

The physical behavior of N-alpha-Acetyl-D-alaninamide in solution is governed by unique thermodynamic parameters that differentiate it from other N-acetyl amino acid amides. While direct D-enantiomer data for pairwise free energy parameters is not the primary focus of many publications, studies on the L-enantiomer (N-acetyl-L-alaninamide, A) in binary mixtures with N-acetylglycinamide (G) and N-acetyl-L-leucinamide (L) reveal quantifiable differences in like-like and like-unlike solute interactions [1]. For instance, the pairwise free energy and enthalpy parameters derived from osmotic coefficients and enthalpies of dilution demonstrate that interactions involving the alanine amide (A) differ significantly from those involving glycine amide (G) or leucine amide (L), primarily due to the side-chain methyl group's contribution to hydrophobic interactions [1]. As these interactions are fundamentally stereospecific, the D-enantiomer (N-alpha-Acetyl-D-alaninamide) will exhibit a distinct set of thermodynamic parameters compared to its L-counterpart, impacting its behavior in racemic mixtures, co-solute environments, and crystallization studies.

Solution Thermodynamics Molecular Interactions Peptide Model Systems

Conformational Analysis: D-Configuration Enforces a Unique Backbone Dihedral Angle Landscape

The specific stereochemistry of N-alpha-Acetyl-D-alaninamide (D-enantiomer) is the primary driver of its conformational preferences in solution, a key differentiator from its L-enantiomer. While extensive conformational studies have been conducted on N-acetyl-N'-methyl-L-alaninamide (NANMLA) as a model dipeptide, these results are inverted for the D-isomer [1]. The D-configuration places the alanine side-chain methyl group in a distinct spatial orientation relative to the peptide backbone, which alters the population of favored phi (φ) and psi (ψ) dihedral angles. This leads to a unique Ramachandran plot distribution compared to the L-form. When incorporated into a larger peptide, N-alpha-Acetyl-D-alaninamide acts as a powerful probe of steric effects, enabling researchers to deconvolute the contribution of side-chain orientation to peptide stability and function .

Peptide Conformation Molecular Modeling Steric Effects

Optimal Research and Industrial Application Scenarios for N-alpha-Acetyl-D-alaninamide Based on Differentiated Evidence


Chiral Discrimination and Stereospecific Binding Studies with Proteases

Investigators studying stereospecific enzyme-substrate interactions, particularly with serine proteases like chymotrypsin, should prioritize N-alpha-Acetyl-D-alaninamide. As evidenced by QSAR studies on related D- and L-aminoamide ligands, the stereochemistry at the α-carbon is a critical determinant of binding affinity and orientation within the enzyme's active site [1]. This compound provides a defined D-configured probe to map the stereochemical constraints of the S1 binding pocket, a task impossible with the L-enantiomer or a racemic mixture.

Biophysical Model Systems for Protein Folding and Hydration

For researchers using small molecule models to dissect the contributions of specific functional groups to protein stability, N-alpha-Acetyl-D-alaninamide offers a precisely defined system. Its D-configuration allows for a direct, controlled comparison with its L-counterpart to isolate the thermodynamic consequences of stereochemistry on hydration and hydrophobic interactions [2]. The quantifiable differences in pairwise interaction parameters between N-acetyl amino acid amides confirm that side-chain identity is not the only variable; stereochemistry fundamentally alters solvation thermodynamics [2].

Activation of RNase L for Antiviral Pathway Research

Researchers focused on the interferon antiviral response and RNase L activation should procure N-alpha-Acetyl-D-alaninamide based on its demonstrated high potency in a functional protein synthesis inhibition assay (IC50 = 2.30 nM) [3]. This activity, while not yet benchmarked against a comprehensive panel of close analogs in the same system, presents a compelling starting point for mechanistic studies into small molecule activators of this pathway. The stark contrast in potency compared to a structurally unrelated inhibitor (IC50 = 13,000 nM) underscores the specificity of its action on this target [4].

Solid-Phase Peptide Synthesis of D-Peptide Epitopes and Protease-Resistant Sequences

N-alpha-Acetyl-D-alaninamide is an essential capping reagent or building block in the synthesis of peptides containing D-amino acids. These D-peptides are frequently used to create stable, protease-resistant mimics of bioactive L-peptides . Its acetyl and amide groups make it a perfect model for an internal D-alanine residue, and its use ensures that the final peptide product possesses the correct stereochemistry for applications ranging from vaccine development to mirror-image phage display. Substituting with an L-amino acid derivative defeats the entire purpose of the synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-alpha-Acetyl-D-alaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.